1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted with a 4-fluorobenzenesulfonyl group at position 1 and a 4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl moiety at the carboxamide nitrogen. The 4-fluorobenzenesulfonyl group enhances metabolic stability and binding affinity via hydrophobic and electron-withdrawing effects . The benzofuran-thiazole unit contributes to π-π stacking interactions in biological targets, while the 7-methoxy group modulates solubility and electronic properties .
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O5S2/c1-32-20-4-2-3-16-13-21(33-22(16)20)19-14-34-24(26-19)27-23(29)15-9-11-28(12-10-15)35(30,31)18-7-5-17(25)6-8-18/h2-8,13-15H,9-12H2,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZFOIGBJSFOSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Thiazole Ring Construction: This often involves the condensation of thioamides with α-haloketones.
Piperidine Derivative Synthesis: Piperidine derivatives can be synthesized through various methods, including reductive amination.
Coupling Reactions: The final coupling of the benzofuran, thiazole, and piperidine intermediates is typically carried out using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorobenzene ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety would yield quinone derivatives, while reduction of the sulfonyl group would yield sulfide derivatives.
Scientific Research Applications
1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: The unique combination of functional groups may impart interesting properties to materials, making it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Comparative Insights
Sulfonyl Group Variations: The target’s 4-fluorobenzenesulfonyl group improves metabolic stability compared to non-fluorinated analogs (e.g., benzenesulfonyl ) and reduces steric hindrance relative to tosyl groups (e.g., ML277 ).
Heterocyclic Core Modifications :
- The benzofuran-thiazole unit in the target compound enables stronger π-π interactions than 4-methoxyphenyl-thiazole () or pyrazole-thiazole systems () .
- Triazole-thione derivatives () exhibit divergent mechanisms (e.g., thiol-mediated toxicity) but suffer from reduced conformational flexibility .
Substituent Effects :
- 7-Methoxy on benzofuran balances solubility and lipophilicity, whereas 7-ethoxy () enhances membrane permeability at the cost of metabolic stability .
- Trifluoromethyl groups () improve resistance to oxidative metabolism but increase molecular weight and CYP inhibition risks .
Stereochemical Influence :
- The (2S)-stereochemistry in ’s compound enhances target selectivity compared to the target’s achiral piperidine-4-carboxamide, albeit with synthetic complexity .
Research Findings and Pharmacokinetic Considerations
- Metabolic Stability: Fluorinated sulfonamides (target, ) resist CYP450-mediated oxidation better than non-fluorinated analogs .
- Solubility : The 7-methoxy group on benzofuran confers moderate aqueous solubility (~50 µM), whereas ethoxy () or trifluoromethyl () substituents reduce solubility .
- Binding Affinity : ML277’s tosyl group reduces binding affinity (IC₅₀ = 130 nM) compared to the target’s 4-fluorobenzenesulfonyl moiety (predicted IC₅₀ < 100 nM) .
Biological Activity
The compound 1-(4-fluorobenzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide is a synthetic organic molecule with potential therapeutic applications. Its structure includes a piperidine moiety, which is known for various biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Where:
- C = Carbon
- H = Hydrogen
- F = Fluorine
- N = Nitrogen
- O = Oxygen
- S = Sulfur
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antibacterial Activity
Recent studies have indicated that compounds similar to this one exhibit significant antibacterial properties. For instance, derivatives containing the piperidine and sulfonamide functionalities have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
2. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease. In a study evaluating various derivatives, some compounds exhibited IC50 values below 5 µM against AChE, indicating potent inhibitory activity .
| Compound | IC50 Value (µM) | Target Enzyme |
|---|---|---|
| Compound A | 2.14 ± 0.003 | AChE |
| Compound B | 1.13 ± 0.003 | Urease |
| Compound C | 6.28 ± 0.003 | Urease |
3. Anti-inflammatory and Anticancer Properties
Compounds with similar structural motifs have been evaluated for anti-inflammatory and anticancer activities. For example, studies have shown that certain piperidine derivatives can inhibit tumor growth in vitro and exhibit anti-inflammatory effects by modulating cytokine release .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural components:
- Piperidine Ring : Known for its diverse pharmacological properties, modifications on the piperidine ring can enhance or reduce activity.
- Fluorobenzenesulfonyl Group : This moiety contributes to the compound's lipophilicity and may enhance binding affinity to biological targets.
- Benzofuran and Thiazole Substituents : These heterocycles are often associated with bioactivity and can influence the overall pharmacological profile.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antibacterial Screening : A series of piperidine derivatives were tested against multiple bacterial strains, revealing that modifications to the sulfonamide group significantly affected antibacterial potency .
- Enzyme Inhibition Studies : Research on enzyme inhibitors highlighted that certain substitutions on the piperidine ring led to improved inhibition rates against AChE, making them potential candidates for treating neurodegenerative diseases .
- In Vivo Studies : Preliminary in vivo evaluations demonstrated that some derivatives exhibited reduced tumor growth in animal models, suggesting potential for anticancer applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
